5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for CB1 and CB2 receptors. This compound has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2. This leads to the activation of various signaling pathways that affect the release of neurotransmitters and other signaling molecules. The activation of CB1 receptors in the central nervous system leads to the modulation of pain perception, mood, and appetite. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide are dependent on the dose and duration of exposure. At low doses, it has been found to have analgesic and anxiolytic effects. At higher doses, it can cause sedation, hypothermia, and respiratory depression. Chronic exposure to 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been found to cause neurotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in lab experiments include its high potency, selectivity, and stability. It is also readily available and can be easily synthesized. However, the limitations include its potential toxicity and the lack of standardized protocols for its use.
Zukünftige Richtungen
There are several future directions for the research of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide. One area of interest is the development of more selective agonists of the cannabinoid receptors that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in the treatment of various cancers. Additionally, more research is needed to understand the long-term effects of chronic exposure to this compound and to develop standardized protocols for its use in lab experiments.
Synthesemethoden
The synthesis of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with 3-methylpyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form the final product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-3-2-6-17-14(9)19-15(20)13-8-10-7-11(16)4-5-12(10)18-13/h2-8,18H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNYDPIEGYDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.